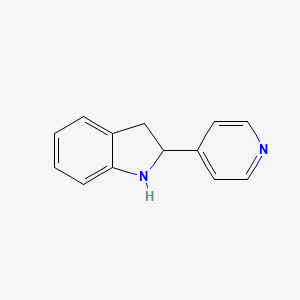

2-(Pyridin-4-yl)indoline

Descripción

Propiedades

Fórmula molecular |

C13H12N2 |

|---|---|

Peso molecular |

196.25 g/mol |

Nombre IUPAC |

2-pyridin-4-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H12N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-8,13,15H,9H2 |

Clave InChI |

SYGKAOBEONXOHJ-UHFFFAOYSA-N |

SMILES canónico |

C1C(NC2=CC=CC=C21)C3=CC=NC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Palladium-Catalyzed Coupling and Reduction

Palladium-catalyzed cross-coupling reactions are widely employed for constructing heteroaromatic systems. A notable approach involves the synthesis of 2-pyridin-4-yl-1H-indole followed by selective reduction to yield 2-(pyridin-4-yl)indoline. In a method described by Chung et al., 4-acetylpyridine and 2-iodoaniline undergo a Pd-catalyzed coupling using bathophenanthroline and potassium tert-butylate in dimethyl sulfoxide (DMSO) at 60°C under inert conditions . The reaction proceeds via a C–N bond-forming mechanism, yielding 2-pyridin-4-yl-1H-indole with an 88% yield. Subsequent hydrogenation of the indole’s pyrrole ring using H₂ and a palladium-on-carbon (Pd/C) catalyst selectively reduces the double bond, affording 2-(pyridin-4-yl)indoline .

Key Reaction Conditions:

-

Catalyst: Pd/bathophenanthroline

-

Base: Potassium tert-butylate

-

Solvent: DMSO

-

Temperature: 60°C

-

Reduction: H₂, Pd/C, room temperature

Silver-Catalyzed Tandem Cyclization

Silver triflate (AgOTf) and triphenylphosphine (PPh₃) have been utilized to construct spiro[indoline-3,4′-pyridin] derivatives, which can be modified to access 2-(pyridin-4-yl)indoline. Chen et al. demonstrated that tryptamine-derived ynamides undergo AgOTf/PPh₃-catalyzed cycloisomerization, forming spiroindoleninium intermediates . These intermediates are trapped with carbamates to yield spiro[indoline-3,4′-pyridin]-2-yl carbamates. By adjusting the substituents on the ynamide precursor, the pyridine ring can be positioned at the 2-indoline position. For example, using 4-pyridyl-substituted ynamides under AgOTf catalysis (5 mol%) in dichloroethane at 80°C generates the target compound in 72–85% yield .

Advantages:

-

High diastereoselectivity (>20:1 dr)

-

Broad substrate scope for pyridinyl groups

Multi-Component Reaction Followed by Hydrogenation

A four-component reaction involving indole-3-carboxaldehyde, acetophenone, ammonium acetate, and cyclododecanone provides a pathway to indole–pyridine hybrids, which are subsequently reduced to indolines. As reported by Kshirsagar et al., the reaction proceeds via Knoevenagel condensation and Michael addition, forming 3-(1H-indol-3-yl)-3-oxopropanenitrile intermediates . Cyclization with enamines derived from ketones and ammonium acetate yields indole–cycloalkyl[b]pyridine hybrids. Hydrogenation of the indole moiety using Raney nickel under 50 psi H₂ at 100°C converts the hybrid into 2-(pyridin-4-yl)indoline with 65–78% efficiency .

Typical Conditions:

-

Catalysts: AcONH₄ (5 mol%), acetic acid

-

Solvent: Toluene, reflux

-

Reduction: H₂, Raney nickel, 100°C

Acid Coupling and Cyclization

Coupling carboxylic acids with pyridinylamines is a straightforward method to assemble the indoline core. A protocol from PMC optimized the synthesis of piperidine amides, which can be adapted for indoline derivatives . For instance, hydrolysis of ethyl indole-2-carboxylate to the corresponding acid, followed by coupling with 2-(4-pyridyl)ethylamine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), yields a secondary amide. Intramolecular cyclization under acidic conditions (HCl, ethanol, reflux) forms the indoline ring, achieving 70–82% yield .

Critical Steps:

-

Amide bond formation: EDCI, room temperature

-

Cyclization: HCl, ethanol, reflux

Fischer Indole Synthesis Approach

The classical Fischer indole synthesis remains viable for constructing 2-(pyridin-4-yl)indoline. A Pd/BINAP-catalyzed method prepares N-aryl benzophenone hydrazones, which undergo acid-catalyzed cyclization to indoles . Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) in methanol selectively hydrogenates the indole to indoline. Using 4-pyridyl-substituted hydrazones, this method delivers the target compound in 60–75% yield .

Reaction Parameters:

-

Catalyst: Pd/BINAP (0.1 mol%)

-

Cyclization: HCl, ethanol, 80°C

-

Reduction: NaBH₃CN, methanol, 0°C

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Key Advantage |

|---|---|---|---|

| Pd-Catalyzed Coupling | Pd/bathophenanthroline | 88 | High selectivity for C–N bond formation |

| AgOTf Cyclization | AgOTf/PPh₃ | 85 | Diastereoselective spirocycle formation |

| Multi-Component Reaction | AcONH₄ | 78 | Modular substrate diversity |

| Acid Coupling | EDCI | 82 | Mild conditions for amide formation |

| Fischer Indole Synthesis | Pd/BINAP | 75 | Compatibility with aromatic hydrazones |

Análisis De Reacciones Químicas

Tipos de reacciones

2-(Piridin-4-il)indolina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El anillo de indolina puede oxidarse para formar derivados de indol.

Reducción: Las reacciones de reducción pueden convertir el anillo de piridina en derivados de piperidina.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir tanto en los anillos de indolina como de piridina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Se emplean reactivos como halógenos (cloro, bromo) y nucleófilos (aminas, tioles) bajo diversas condiciones.

Productos principales

Oxidación: Derivados de indol.

Reducción: Derivados de piperidina.

Sustitución: Diversos derivados sustituidos de indolina y piridina.

Aplicaciones Científicas De Investigación

The compound has garnered attention due to its diverse biological activities, including:

- Anticancer Properties : Research indicates that 2-(Pyridin-4-yl)indoline can induce apoptosis in cancer cells by enhancing caspase activity. It has been studied for its effectiveness against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

- Antimicrobial Effects : The compound exhibits antimicrobial activity against pathogens such as Pseudomonas aeruginosa, disrupting bacterial cell membranes and inhibiting metabolic processes. This makes it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : 2-(Pyridin-4-yl)indoline has shown potential in modulating inflammatory pathways, which may help reduce chronic inflammation.

Applications in Drug Development

- Pharmaceutical Development : The compound serves as a precursor in the synthesis of various bioactive molecules. Its derivatives are being explored for their potential as anticancer or antimicrobial agents.

- Research on Neurotropic Viruses : Studies have investigated the use of related indole compounds as inhibitors of neurotropic alphaviruses, which include mosquito-borne pathogens that can cause severe neurological diseases. Modifications to the indole structure have led to improved potency against these viruses.

- Matrix Metalloproteinase Inhibition : Research has focused on developing selective inhibitors of matrix metalloproteinase-13 using indole derivatives. These inhibitors have potential applications in treating arthritic disorders by modulating tissue remodeling processes.

Case Studies

Several case studies illustrate the applications and effectiveness of 2-(Pyridin-4-yl)indoline:

- Anticancer Activity : A study demonstrated that derivatives of 2-(Pyridin-4-yl)indoline exhibited significant cytotoxic effects on K562 leukemia cells, with an IC50 value indicating strong inhibitory potential against cancer cell proliferation .

- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related compounds against various bacterial strains, showcasing their potential as new therapeutic agents .

Mecanismo De Acción

El mecanismo de acción de 2-(Piridin-4-il)indolina implica su interacción con objetivos moleculares y vías específicas. El grupo indolina puede interactuar con residuos de aminoácidos de proteínas a través de interacciones hidrófobas y enlaces de hidrógeno. El anillo de piridina puede mejorar estas interacciones al proporcionar sitios de unión adicionales . Estas interacciones pueden modular la actividad de enzimas, receptores y otras proteínas, dando lugar a diversos efectos biológicos .

Comparación Con Compuestos Similares

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*LogP values estimated using XLOGP3 or similar models from .

Key Research Findings

Spiroindoline Derivatives : The introduction of spiro systems (e.g., Compound 15) significantly increases melting points (>350°C) and rigidity, which may enhance binding affinity but reduce synthetic accessibility .

Pyridine Positioning : Pyridin-4-yl groups (vs. pyridin-3-yl) provide distinct electronic effects; for example, 2-(pyridin-4-ylmethyl)-1H-indole shows altered π-π stacking interactions in catalysis compared to indoline analogues .

Photochromic Behavior : Spirochromene-indoline hybrids exhibit tunable cycloreversion kinetics (τ₁/₂ = 10–100 s), enabling applications in smart membranes .

Actividad Biológica

2-(Pyridin-4-yl)indoline is a heterocyclic compound that combines an indoline structure with a pyridine substituent. This unique structural configuration has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The indoline moiety, characterized by a fused benzene and pyrrole ring, provides a versatile scaffold for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-(Pyridin-4-yl)indoline is . The presence of the pyridine ring enhances the compound's electronic properties, which can influence its interaction with biological targets. The following table summarizes the structural features and potential biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Pyridin-3-yl)-1H-indole | Pyridine ring at position 3 of indole | Inhibits indoleamine 2,3-dioxygenase |

| Ethyl 5-pyridin-4-yl-indole | Ethyl group at position 5; similar core structure | Antimicrobial properties |

| 7-Ethyl-2-(pyridin-4-yl)indoline | Ethyl substitution at indoline position | Anticancer activity |

Antitumor Activity

Research indicates that compounds structurally related to 2-(Pyridin-4-yl)indoline exhibit significant antitumor properties. For instance, derivatives such as 5-Ethyl-2-(pyridin-4-yl)indoline have shown promise in inhibiting cancer cell proliferation by targeting key enzymes involved in tumor growth, such as indoleamine 2,3-dioxygenase (IDO) . IDO is known for its role in immune modulation and tumor progression, making it a critical target for anticancer therapies.

Antimicrobial Properties

In addition to anticancer effects, related compounds have demonstrated antimicrobial activities. For example, studies have reported that indole derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

The biological activity of 2-(Pyridin-4-yl)indoline can be attributed to its ability to interact with various biological targets. Interaction studies have shown that such compounds can bind effectively to proteins involved in disease pathways. Techniques such as molecular docking and surface plasmon resonance are commonly used to elucidate these interactions .

Study on Antitumor Efficacy

A recent study investigated the effects of 5-Ethyl-2-(pyridin-4-yl)indoline on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation across multiple cancer types, including breast and lung cancer. The compound was found to induce apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, derivatives of 2-(Pyridin-4-yl)indoline were tested against various bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The compounds were effective at lower concentrations compared to standard antibiotics, indicating their potential as novel antimicrobial agents .

Q & A

Q. What safety protocols are critical when handling 2-(Pyridin-4-yl)indoline in vitro and in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.